An In-depth Technical Guide to 2,3-Octanedione: Chemical Properties and Structure
An In-depth Technical Guide to 2,3-Octanedione: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and reactivity of 2,3-Octanedione. The information is curated for professionals in research and development, with a focus on data-driven insights and experimental considerations.
Core Chemical Identity and Structure
2,3-Octanedione, also known as acetyl caproyl, is an alpha-diketone, a class of organic compounds characterized by two ketone groups on adjacent carbon atoms.[1] This structural feature is central to its chemical reactivity. The compound is found naturally in a variety of foods and beverages, including fish, various meats, coffee, and tea.[2] It is recognized for its powerful, sweet, and oily-buttery odor, contributing to the flavor profile of many substances.[2]
IUPAC Name: octane-2,3-dione[3] Synonyms: 2,3-Octandione, Acetyl caproyl, Pentyl methyl diketone[2] Molecular Formula: C₈H₁₄O₂[2][4] SMILES: CC(=O)C(=O)CCCCC[2] InChI Key: XCBBNTFYSLADTO-UHFFFAOYSA-N[2][4]
Physicochemical Properties
The physicochemical properties of 2,3-Octanedione are summarized in the table below. These values are critical for understanding its behavior in various chemical and biological systems, guiding experimental design, and developing analytical methods.
| Property | Value | Source(s) |
| Molecular Weight | 142.20 g/mol | [2][3][5] |
| Physical State | Clear to yellow liquid | [3] |
| Boiling Point | 169.0 - 173.0 °C (at 760 mm Hg) | [2][3] |
| Density | 0.905 - 0.9311 g/cm³ | [2][3] |
| Solubility | Slightly soluble in water; Soluble in alcohol, oils, propylene glycol, and glycerin | [2] |
| Refractive Index | 1.419 - 1.424 (at 20 °C) | [3] |
| LogP (Octanol/Water) | 0.79 - 1.725 | [2][5] |
| Flash Point | 56.11 °C (133.00 °F) | [6] |
| CAS Number | 585-25-1 | [2][4][7] |
Chemical Reactivity and Biological Interactions
The primary site of reactivity for 2,3-Octanedione is its vicinal dicarbonyl group. This functionality makes it susceptible to nucleophilic attack and allows it to participate in various chemical transformations.
Reaction with Biological Macromolecules
A key reaction of 2,3-Octanedione, particularly relevant in biological systems, is its ability to react with primary amino groups, such as the side chain of lysine residues in proteins. This reaction proceeds via the formation of a Schiff base (imine), which can lead to alterations in protein structure and function.[8] Such modifications can result in protein cross-linking and denaturation, potentially disrupting cellular processes.[8] This reactivity is a critical consideration in drug development and toxicology, as it represents a potential mechanism for off-target effects.
Role in Maillard Reaction
In the context of food science, 2,3-Octanedione is a participant in the Maillard reaction. This complex series of chemical reactions between amino acids and reducing sugars is responsible for the development of flavor and color in cooked foods. The presence and reactivity of alpha-diketones like 2,3-Octanedione are crucial for the formation of many heterocyclic compounds that constitute the final aroma profile.
Experimental Protocols and Methodologies
General Synthesis Approach
The synthesis of alpha-diketones such as 2,3-Octanedione can typically be achieved through the oxidation of corresponding alkynes or silyl enol ethers. For instance, the oxidation of 2-octyne could yield 2,3-Octanedione.
Methodology:
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Reaction Setup: The starting material (e.g., 2-octyne) is dissolved in an appropriate organic solvent.
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Oxidation: An oxidizing agent, such as potassium permanganate or ruthenium tetroxide, is added under controlled temperature conditions. The reaction progress is monitored using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
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Workup: Once the reaction is complete, the mixture is quenched, and the crude product is extracted into an organic solvent.
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Purification: The crude 2,3-Octanedione is then purified. Given its liquid state and boiling point, distillation under reduced pressure would be a suitable method. Alternatively, column chromatography on silica gel could be employed for high-purity samples.
Analytical Workflow: Quantification in a Matrix
Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical technique of choice for the detection and quantification of volatile compounds like 2,3-Octanedione in complex matrices such as food or biological samples.
Methodology Details:
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Sample Preparation: The method of extraction depends on the matrix. For food analysis, techniques like Solid Phase Microextraction (SPME) are often used to isolate volatile compounds from the headspace above the sample.
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Gas Chromatography (GC): A non-polar or semi-polar capillary column is typically used for separation. The NIST WebBook lists Kovats retention indices for 2,3-Octanedione on various column types, which are essential for method development.[5]
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Mass Spectrometry (MS): In the mass spectrometer, the separated compound is ionized (commonly via electron ionization), and the resulting fragmentation pattern provides a chemical fingerprint for definitive identification. Quantification is achieved by comparing the signal intensity to that of a known concentration standard.
Conclusion
2,3-Octanedione is a well-characterized alpha-diketone with significant relevance in flavor chemistry and potential implications in biochemistry due to its reactivity with proteins. This guide provides the foundational chemical data and outlines general experimental approaches necessary for its study. For researchers, understanding its core properties and reactivity is paramount for designing experiments, interpreting results, and exploring its role in both natural and synthetic systems.
References
- 1. 2,3-Octanedione | C8H14O2 | CID 11449 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. physics.emu.edu.tr [physics.emu.edu.tr]
- 4. 2,3-Octanedione | 585-25-1 | Benchchem [benchchem.com]
- 5. 2,3-Octanedione [webbook.nist.gov]
- 6. 2,3-octane dione, 585-25-1 [thegoodscentscompany.com]
- 7. α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination [organic-chemistry.org]
- 8. α-Diketone synthesis by oxidation [organic-chemistry.org]
